molecular formula C34H24N8O14S3 B14467554 2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulfophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)- CAS No. 72138-99-9

2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulfophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-

Cat. No.: B14467554
CAS No.: 72138-99-9
M. Wt: 864.8 g/mol
InChI Key: VRMPSAPCCDYZQS-UHFFFAOYSA-N
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Description

2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulfophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)- is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to produce a range of colors. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulfophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)- involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 4-nitrobenzenamine and 2-amino-4,6-dinitrophenol, followed by coupling with resorcinol and other intermediates .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the synthesis process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulfophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulfophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Naphthalenedisulfonic acid, 5-((2,4-dihydroxy-5-((4-(phenylamino)-3-sulfophenyl)azo)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)- involves its interaction with molecular targets through its azo groups. These groups can undergo reversible redox reactions, allowing the compound to act as an electron donor or acceptor. This property is crucial in its applications as a dye and in potential medical uses .

Properties

CAS No.

72138-99-9

Molecular Formula

C34H24N8O14S3

Molecular Weight

864.8 g/mol

IUPAC Name

5-[[5-[(4-anilino-3-sulfophenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C34H24N8O14S3/c43-28-17-29(44)26(16-25(28)38-37-21-8-11-24(30(14-21)58(51,52)53)35-19-4-2-1-3-5-19)39-40-27-15-23(57(48,49)50)12-18-13-31(59(54,55)56)33(34(45)32(18)27)41-36-20-6-9-22(10-7-20)42(46)47/h1-17,35,43-45H,(H,48,49,50)(H,51,52,53)(H,54,55,56)

InChI Key

VRMPSAPCCDYZQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC(=C(C=C3O)O)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C(=C5O)N=NC6=CC=C(C=C6)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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